N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
Description
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a dibenzo-oxazepine derivative characterized by a seven-membered oxazepine ring fused with two benzene rings. Key structural features include:
- 8-Methyl substitution on the oxazepine ring.
- 11-oxo group contributing to the lactam structure.
This compound is part of a broader class of dibenzoheteroazepines, which are explored for diverse pharmacological activities, including CNS modulation and enzyme inhibition .
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)18-11-5-7-14-12(9-11)17(21)19-13-8-10(2)4-6-15(13)22-14/h4-9H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZSVCQNZKVENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.
Chemical Reactions Analysis
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a complex organic compound with a unique dibenzo[b,f][1,4]oxazepin structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimalarial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings, including interaction studies, synthesis methods, and potential therapeutic applications.
Structure
The molecular formula of this compound is C₁₈H₁₆N₂O₂, with a molecular weight of approximately 290.34 g/mol. The compound features:
- A dibenzo[b,f][1,4]oxazepin core , which contributes to its unique reactivity.
- An 11-oxo group that enhances its biological activity.
- An 8-methyl substituent that may influence its pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 290.34 g/mol |
| Core Structure | Dibenzo[b,f][1,4]oxazepin |
| Functional Groups | Ketone (11-oxo), Amide |
Antimalarial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimalarial effects . These compounds may inhibit specific enzymes critical for the survival of the malaria parasite. For instance, studies have shown that similar dibenzo derivatives can disrupt the metabolic pathways of Plasmodium species, leading to reduced parasite viability.
Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. It has been identified as an inhibitor of c-Abl tyrosine kinase, which plays a crucial role in various cancers. Inhibition of this kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple biological targets due to its complex structure. Interaction studies suggest that it may bind to specific receptors or enzymes involved in disease pathways.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects | Relevant Studies |
|---|---|---|
| Antimalarial | Inhibits Plasmodium species | Similar compounds show significant activity |
| Anticancer | Inhibits c-Abl tyrosine kinase | Promising results in cancer cell lines |
| Enzyme Inhibition | Disrupts metabolic pathways | Interaction studies ongoing |
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Antimalarial Efficacy : A study demonstrated that a related dibenzo compound significantly reduced parasitemia in infected mice models, showcasing its potential as a lead for developing new antimalarial drugs.
- C-Abl Inhibition : Research involving cell lines indicated that this compound effectively inhibited c-Abl kinase activity, leading to decreased proliferation of cancer cells in vitro.
- Synthesis and Optimization : Various synthesis methods have been explored to enhance yield and purity of the compound. Optimizing reaction conditions has proven essential for achieving high-quality products suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
